molecular formula C12H17NO2 B13540550 Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate

Cat. No.: B13540550
M. Wt: 207.27 g/mol
InChI Key: PDAAPSDYYSBRDY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetic acid and contains an ethyl ester group, an amino group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3,4-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-amino-2-phenylacetate: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    Ethyl 2-amino-2-(4-methylphenyl)acetate: Has only one methyl group on the phenyl ring, leading to different steric and electronic effects.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-amino-2-(3,4-dimethylphenyl)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7,11H,4,13H2,1-3H3

InChI Key

PDAAPSDYYSBRDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)C)C)N

Origin of Product

United States

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